

Application Notes and Protocols for In Vivo Studies of BAY-1316957

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

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Disclaimer

The following application notes and protocols are for informational purposes only and are based on publicly available research on the EP4 receptor antagonist **BAY-1316957** and similar compounds. Specific in vivo experimental protocols for **BAY-1316957** are proprietary to its developers. Researchers should adapt these general methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and research.

Introduction

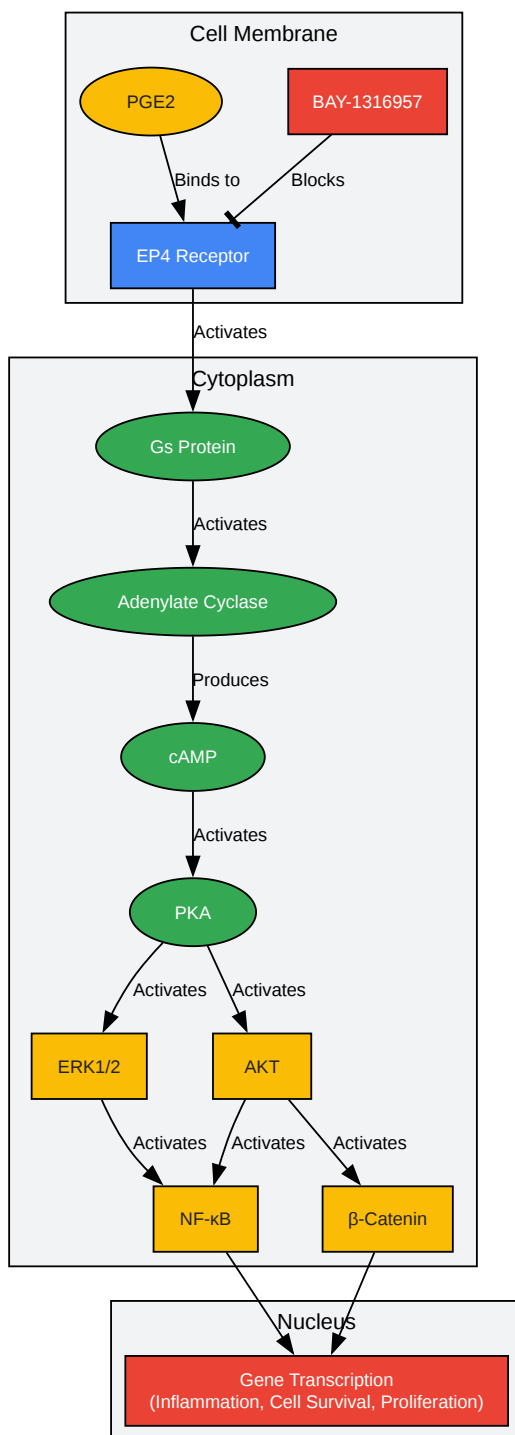
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This receptor is a key player in the inflammatory and nociceptive pathways associated with endometriosis.[1] By inhibiting the EP4-R signaling pathway, **BAY-1316957** aims to alleviate the inflammatory pain associated with this condition.[2][3] Preclinical studies in rodent models have suggested that **BAY-1316957** has a favorable pharmacokinetic profile, making it a suitable candidate for in vivo investigations.[2][3]

These application notes provide a representative framework for conducting in vivo studies to evaluate the efficacy of **BAY-1316957** in animal models of endometriosis.

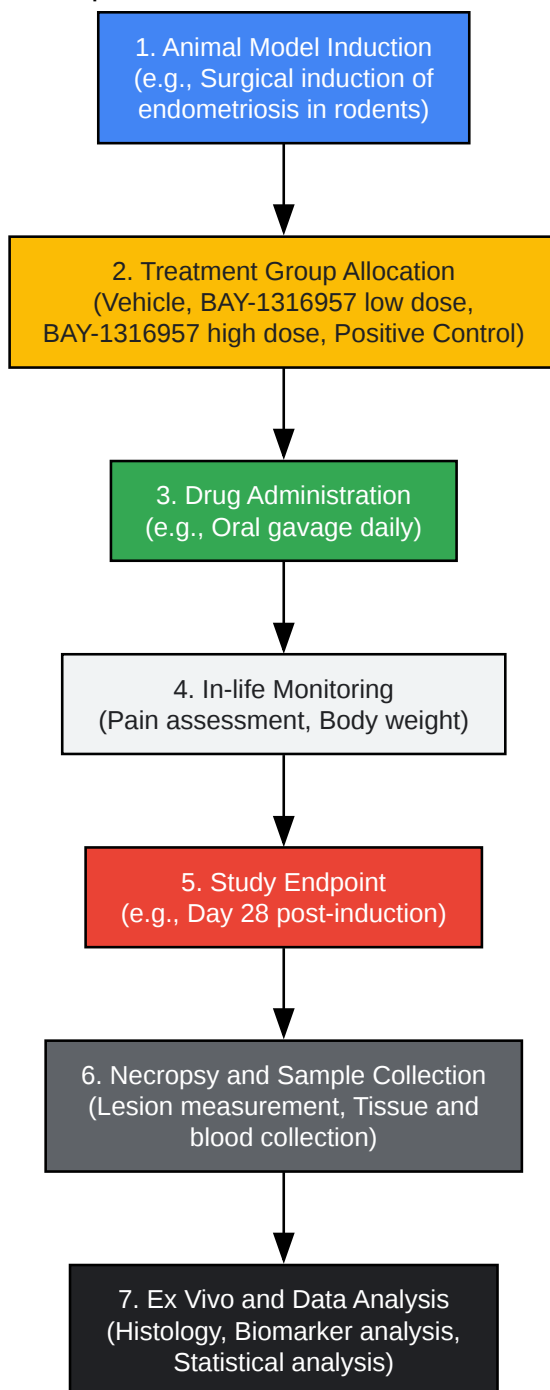
Signaling Pathway of EP4 Receptor in Endometriosis

The prostaglandin E2 (PGE2) receptor EP4 is highly expressed in endometriotic lesions. Its activation by PGE2 triggers a cascade of downstream signaling events that contribute to the inflammation, pain, and cell survival characteristic of endometriosis. **BAY-1316957**, as an EP4 receptor antagonist, blocks these downstream effects.

EP4 Receptor Signaling Pathway in Endometriosis



In Vivo Experimental Workflow for BAY-1316957

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References

- 1. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Inhibits Adhesion of Human Endometriotic Epithelial and Stromal Cells Through Suppression of Integrin-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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